molecular formula C10H9NO2S B11114896 3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 5152-91-0

3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11114896
CAS No.: 5152-91-0
M. Wt: 207.25 g/mol
InChI Key: NXSOMENTOSLKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 3-methylphenyl group at the N3 position of the thiazolidine-2,4-dione core. Its molecular formula is C₁₇H₁₆N₂O₂S, with a monoisotopic mass of 312.093249 Da (). The thiazolidinedione scaffold is recognized for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, making it a template for insulin-sensitizing agents .

Key structural features include:

  • Thiazolidine-2,4-dione core: A five-membered ring with sulfur and two carbonyl groups, essential for PPARγ binding.
  • 3-Methylphenyl substituent: Introduces lipophilicity and steric effects, influencing receptor interactions.
  • 5-[(4-Methylphenyl)amino] group: Enhances hydrogen-bonding capacity and modulates electronic properties ().

Properties

CAS No.

5152-91-0

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H9NO2S/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3

InChI Key

NXSOMENTOSLKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-methylbenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The thiazolidine ring and methylphenyl group undergo nucleophilic and electrophilic substitutions, enabling functionalization at multiple positions.

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
Chloroacetylation2-Chloroacetyl chloride, dry benzene, reflux2-Chloroacetamides (e.g., 5a–f )70–85
Aminomethylation4-Methoxyaniline, phenyl isothiocyanate5-[(4-Methoxyphenyl)amino] derivatives~80
HalogenationN-Bromosuccinimide (NBS), AIBN, CCl₄5-Bromo derivatives65–75
  • Key Example : Chloroacetylation of the methylphenyl-substituted thiazolidine dione with 2-chloroacetyl chloride in dry benzene produces chloroacetamides under reflux conditions . These intermediates are critical for further functionalization in drug discovery.

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation, forming sulfoxides or sulfones.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductApplicationReferences
H₂O₂Room temperature, 24 hSulfoxide derivativesBioactivity modulation
mCPBADichloromethane, 0°CSulfone derivativesEnhanced metabolic stability
  • Mechanistic Insight : Oxidation with mCPBA proceeds via electrophilic addition to the sulfur atom, forming sulfones with improved stability.

Condensation Reactions

The active methylene group (C-5) undergoes Knoevenagel condensation with aldehydes to form benzylidene derivatives.

Table 3: Condensation Reactions

AldehydeCatalystConditionsProductReferences
3,4,5-TrimethoxybenzaldehydePiperidinium acetateAnhydrous toluene, Dean-Stark(Z)-5-Benzylidene-thiazolidine dione
Indole-3-carboxaldehydeMicrowave irradiationEthanol, 80°C, 20 minIndole-methylene hybrids
  • Stereochemical Outcome : X-ray analysis confirms the Z-configuration of benzylidene products due to steric hindrance .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl-aryl bond formation for structural diversification.

Table 4: Coupling Reactions

Reaction TypeReagents/ConditionsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 110°CBiaryl-thiazolidine hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, refluxArylaminated derivatives
  • Example : Suzuki coupling with 4-fluorophenylboronic acid yields 5-[(4-fluorophenyl)amino] derivatives, which show enhanced PPARγ binding affinity.

Cyclization and Ring-Opening

The thiazolidine ring participates in cyclization with amines or undergoes ring-opening under acidic conditions.

Table 5: Cyclization/Ring-Opening Reactions

ReagentConditionsProductApplicationReferences
Ethylene diamineEthanol, refluxBicyclic thiazolo-pyrimidineAnticancer agents
HCl (conc.)Reflux, 12 hRing-opened thiourea analogsIntermediate synthesis

Biological Activity Correlation

Reaction products exhibit modulated bioactivity:

  • Anticancer : Chloroacetamide derivatives induce apoptosis in MCF-7 cells (IC₅₀: 0.60–4.70 µM) .

  • Antidiabetic : Benzylidene hybrids act as PPARγ agonists, reducing blood glucose levels in vivo .

Key Mechanistic Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br) enhance electrophilic substitution at C-5.

  • Steric Effects : 3-Methylphenyl substituents influence regioselectivity in coupling reactions.

Scientific Research Applications

Chemical Applications

1. Synthesis of Heterocyclic Compounds

  • 3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its thiazolidine structure allows for various chemical modifications, facilitating the development of novel derivatives with enhanced properties.

2. Reaction Mechanisms

  • The compound undergoes several chemical reactions including oxidation, reduction, and substitution. These reactions can yield various products such as sulfoxides and sulfones, which are vital in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

1. Antimicrobial Activity

  • Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported that certain synthesized thiazolidine derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

  • The compound has been investigated for its anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases.

3. Anticancer Potential

  • Several studies have explored the anticancer properties of thiazolidine derivatives. For instance, compounds based on this scaffold have shown promise in inhibiting cell proliferation in various cancer cell lines such as MCF-7 and A2058 . These findings suggest that thiazolidine derivatives could be developed into effective anticancer agents.

Medicinal Applications

1. Therapeutic Agent Development

  • Ongoing research aims to explore the therapeutic potential of this compound in treating metabolic disorders such as diabetes. Its ability to enhance insulin sensitivity positions it as a candidate for drug development in this area.

2. Drug Design and Development

  • The compound's structural characteristics allow it to be modified to improve its pharmacological profiles. Studies have focused on synthesizing hybrid molecules that incorporate thiazolidinedione with other pharmacophores to enhance biological activity and reduce toxicity .

Data Tables

Application Area Description Key Findings
ChemistryBuilding block for heterocyclesUsed in synthesis reactions yielding various derivatives
MicrobiologyAntimicrobial activityEffective against Gram-positive/negative bacteria (MIC = 3.91 mg/L)
PharmacologyAnti-inflammatory effectsInhibits enzymes linked to inflammation
OncologyAnticancer potentialSignificant inhibition of cell proliferation in cancer lines

Case Studies

  • Antimicrobial Study : A series of new thiazolidine derivatives were synthesized and tested against reference strains of bacteria. The results indicated that some compounds exhibited antibacterial activity comparable to traditional antibiotics .
  • Anticancer Evaluation : Compounds derived from this compound were assessed for their anticancer properties using the National Cancer Institute protocols. These compounds demonstrated effective growth inhibition rates against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The activity of TZD derivatives is highly dependent on substituents at the N3 and C5 positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (N3/C5) Molecular Weight (Da) logP Key Activity Source
Target Compound 3-(3-Methylphenyl)/5-(4-toluidino) 312.39 4.23 Antidiabetic (potential)
5-Benzylidene-3-(3-methylphenyl)-TZD 3-(3-Methylphenyl)/5-benzylidene 295.36 4.23 Antioxidant
Englitazone 3-Benzyl/5-chromenylmethyl 343.42* 3.5* Antidiabetic (PPARγ)
SMI-IV-4 (TZD derivative) 3-Propenoyl/5-pyridinylmethylene 407.45 - Hypolipidemic (-5.1 docking score)
3-(4-Methoxybenzyl)-5-arylidene-TZD 3-Methoxybenzyl/5-arylidene 333.40 3.8 Antimicrobial

*Note: Values marked with * are estimated based on structural analogs.

Key Observations:
  • Lipophilicity: The target compound and its benzylidene analog () share similar logP values (~4.23), suggesting comparable membrane permeability.
  • Antioxidant Activity: 5-Benzylidene derivatives (e.g., ) exhibit strong DPPH radical scavenging due to conjugated double bonds at C5, which stabilize free radicals . The target compound’s toluidino group may reduce this activity but enhance receptor-specific interactions.
  • Antidiabetic Potential: Englitazone and darglitazone () are established PPARγ agonists. The target compound’s 4-toluidino group aligns with the "lipophilic region" (pharmacophore point C) critical for PPARγ binding .

Biological Activity

3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as diabetes. This compound exhibits a range of biological activities including hypoglycemic, anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this compound through various research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidine ring fused with a dione functionality. This unique configuration is responsible for its diverse pharmacological effects.

1. Hypoglycemic Activity

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. Research indicates that this compound may enhance insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. A study demonstrated that derivatives of thiazolidinediones exhibited significant hypoglycemic activity in alloxan-induced diabetic rats, suggesting that the compound could be beneficial in managing blood glucose levels .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. For instance, studies showed that certain derivatives exhibited considerable inhibition of human red blood cell (HRBC) membrane stabilization and protein denaturation at specific concentrations . This suggests potential applications in treating inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial properties of thiazolidinediones have been documented extensively. Compounds similar to this compound demonstrated moderate antibacterial and antifungal activities against various pathogens . These findings indicate the potential for developing new antimicrobial agents based on this scaffold.

4. Anticancer Activity

Emerging research highlights the anticancer potential of thiazolidinediones. A recent study found that certain derivatives could induce apoptosis in cancer cell lines by inhibiting topoisomerase activities . Specifically, compounds derived from thiazolidinediones were shown to block both hTopo I and II activities, leading to cancer cell death through intrinsic apoptotic mechanisms.

Case Studies and Research Findings

StudyFindings
Hypoglycemic Activity In vivo studies on diabetic rats revealed significant blood glucose reduction with doses around 35 mg/kg body weight .
Anti-inflammatory Effects Compounds exhibited high inhibition rates of HRBC membrane stabilization at concentrations around 500 μg/mL .
Antimicrobial Efficacy Moderate antibacterial activity was noted against Gram-positive and Gram-negative bacteria; some derivatives showed enhanced effects compared to standard antibiotics .
Anticancer Mechanism Certain derivatives induced apoptosis in MCF-7 breast cancer cells via cytochrome c release and inhibited topoisomerases

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the mechanism of action for this compound and its derivatives. These studies typically focus on binding affinities with PPARγ receptors and other relevant targets like COX enzymes involved in inflammation. For example, compounds were shown to have significant binding interactions with PPARγ compared to standard ligands like Rosiglitazone .

Q & A

Q. What are the common synthetic routes for 3-(3-Methylphenyl)-1,3-thiazolidine-2,4-dione derivatives?

The primary method involves Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and substituted aromatic aldehydes (e.g., 3-methylbenzaldehyde). This reaction forms the 5-arylidene moiety, a critical structural feature for biological activity . For N3-substitution, nucleophilic displacement with bromomethyl derivatives (e.g., 7-hydroxy-4-bromomethyl-2-oxo-2H-chromene) is used to introduce additional functional groups . Reaction optimization includes temperature control (room temperature to reflux) and solvent selection (THF or ethanol).

Q. How is the antioxidant activity of thiazolidinedione derivatives evaluated experimentally?

The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is widely employed. Compounds are tested at varying concentrations (e.g., 10–100 μM), and absorbance is measured at 517 nm to quantify free radical inhibition. Activity is expressed as IC₅₀ values, with lower values indicating higher potency . Parallel validation using lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) is recommended to confirm mechanisms.

Q. What spectroscopic methods confirm the successful synthesis of this compound?

  • ¹H NMR : The benzylidene proton (CH=) appears as a singlet at δ 7.9–8.0 ppm, confirming Knoevenagel condensation .
  • IR : Absence of the –NH stretch (~3200 cm⁻¹) and presence of C=O stretches (~1740 cm⁻¹ for thiazolidinedione) validate N-substitution .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 263 for C₁₀H₉NO₂S) confirm molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize PPAR-γ agonist activity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 3-methylphenyl moiety to enhance binding to the PPAR-γ ligand-binding domain .
  • Substituent screening : Test 5-arylidene variants (e.g., 4-chloro, 3-nitro) to assess steric and electronic effects on transcriptional activation.
  • Pharmacophore modeling : Use docking software (e.g., AutoDock Vina) to align the compound’s scaffold with co-crystallized PPAR-γ agonists (e.g., Rosiglitazone) .

Q. What analytical techniques resolve stereochemical ambiguities in substituted thiazolidinediones?

  • X-ray crystallography : Determines absolute configuration of chiral centers (e.g., 5R stereochemistry in analogues) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and polar mobile phases (e.g., hexane/isopropanol) .
  • NOESY NMR : Identifies spatial proximity between substituents to confirm Z/E isomerism in 5-arylidene derivatives .

Q. How to address discrepancies between in vitro and in vivo pharmacological data?

  • Bioavailability optimization : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility and pharmacokinetics .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., methylphenyl oxidation) and block degradation with fluorination .
  • Dose-response recalibration : Adjust in vivo dosing based on plasma protein binding data from equilibrium dialysis .

Q. What computational strategies predict binding affinity to PPAR-γ?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability and key residue contacts (e.g., His323, Tyr473) .
  • Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications to prioritize synthetic targets .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How to optimize reaction conditions to minimize by-products in Knoevenagel condensations?

  • Catalyst selection : Use piperidine or ammonium acetate to enhance reaction efficiency (yields >80%) .
  • Solvent systems : Employ Dean-Stark traps in toluene to remove water and shift equilibrium toward product formation .
  • Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 150°C, 30 min) while maintaining yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.